2-Iodo-6-methylbenzonitrile
Description
Significance of Aryl Nitriles in Synthetic Design
Aryl nitriles, which include substituted benzonitriles, are pivotal intermediates in organic synthesis. fiveable.me The nitrile group is a valuable functional group that can be converted into various other functionalities, such as amines, carboxylic acids, amides, and aldehydes. acs.org This versatility makes aryl nitriles crucial building blocks for the construction of complex molecules. fiveable.me They are integral to the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. fiveable.meacs.org The reactivity of the nitrile group, particularly its susceptibility to nucleophilic attack at the partially positive carbon atom, allows for a diverse range of chemical transformations. fiveable.me Furthermore, modern synthetic methods, such as palladium-catalyzed cyanation of aryl halides, have made the synthesis of aryl nitriles more efficient and accessible. researchgate.net
Structural Context of Halogenated Methylbenzonitriles
Within the broader class of aryl nitriles, halogenated methylbenzonitriles represent a significant subclass. These compounds feature a benzene (B151609) ring substituted with a nitrile group, a methyl group, and one or more halogen atoms. The presence of a halogen atom, such as iodine, introduces a reactive site for various cross-coupling reactions, further enhancing the synthetic utility of these molecules. britannica.com The interplay between the electron-withdrawing nitrile group, the electron-donating methyl group, and the reactive halogen atom influences the electronic properties and reactivity of the aromatic ring. This unique combination of functional groups makes halogenated methylbenzonitriles valuable precursors in the synthesis of complex organic structures, including those with applications in medicinal chemistry and materials science. nih.gov For instance, derivatives of methylbenzonitrile have been explored as antagonists for adenosine (B11128) receptors, highlighting their potential in drug discovery. nih.gov
The Chemical Profile of 2-Iodo-6-methylbenzonitrile
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-6-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEINJSWHIYDUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309875 | |
| Record name | 2-Iodo-6-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52107-69-4 | |
| Record name | 2-Iodo-6-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52107-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-6-methylbenzonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID001309875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-6-methylbenzonitrile | |
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Synthesis and Elucidation of 2 Iodo 6 Methylbenzonitrile
The synthesis of 2-Iodo-6-methylbenzonitrile can be approached through various synthetic routes, often involving the introduction of the iodo and cyano groups onto a toluene (B28343) framework. While specific, detailed industrial-scale synthesis procedures for this exact compound are not extensively documented in publicly available literature, common laboratory-scale preparations can be inferred from established organic chemistry methodologies.
A plausible synthetic pathway could involve the Sandmeyer reaction, starting from 2-amino-6-methylbenzonitrile. Diazotization of the amino group followed by treatment with potassium iodide would introduce the iodine atom at the desired position. Alternatively, direct iodination of 2-methylbenzonitrile is another potential route, although this may lead to a mixture of isomers requiring separation. The choice of iodinating agent and reaction conditions would be crucial to control the regioselectivity of the reaction.
Another approach could involve the cyanation of a corresponding aryl halide. For instance, starting from 2-bromo-6-iodotoluene, a nucleophilic substitution reaction using a cyanide salt, such as copper(I) cyanide, could yield the target molecule. This method is a common strategy for introducing the nitrile functionality onto an aromatic ring.
Physical and Chemical Properties
2-Iodo-6-methylbenzonitrile is a solid at room temperature with a distinct set of physical and chemical properties that are crucial for its handling, storage, and application in chemical synthesis.
Interactive Data Table: of this compound
| Property | Value |
| Molecular Formula | C₈H₆IN |
| Molecular Weight | 243.05 g/mol |
| CAS Number | 52107-69-4 chemicalbook.com |
Note: Further experimental data on properties like melting point, boiling point, and density are not consistently available across public sources and would require specific experimental determination.
Reactivity and Synthetic Applications
The reactivity of 2-Iodo-6-methylbenzonitrile is primarily dictated by the three functional groups attached to the benzene (B151609) ring: the iodo group, the methyl group, and the nitrile group.
The carbon-iodine bond is the most reactive site for many transformations, particularly for transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon bonds, making this compound a valuable building block for the synthesis of more complex, substituted aromatic compounds.
The nitrile group can undergo a variety of reactions. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group can yield a primary amine. The nitrile group can also participate in cycloaddition reactions.
The methyl group is generally less reactive but can undergo oxidation under strong oxidizing conditions to form a carboxylic acid.
Due to its trifunctional nature, this compound serves as a versatile precursor in organic synthesis. It can be used to introduce the 2-cyano-6-methylphenyl moiety into larger molecules. Its ability to participate in a sequence of reactions at its different functional groups allows for the construction of a wide array of complex organic structures.
Spectroscopic Characterization
Strategies for Aryl Iodide Incorporation
The introduction of an iodine atom onto the benzene ring is a critical step in the synthesis of this compound. Various methods have been developed to achieve this transformation efficiently.
Electrophilic Halogenation Approaches
Electrophilic aromatic substitution is a fundamental method for the direct iodination of aromatic rings. commonorganicchemistry.comlibretexts.org For substrates like 2-methylbenzonitrile (o-tolunitrile), which possess a deactivating cyano group, direct iodination can be challenging. nih.govcymitquimica.com However, for more activated precursors, this method is highly effective. For instance, the iodination of p-toluidine (B81030) can be achieved using iodine and sodium bicarbonate in a biphasic system of methylene (B1212753) chloride and water, yielding 2-iodo-4-methylaniline (B1303665). nih.gov This intermediate can then be further transformed to introduce the nitrile group.
Common reagents for electrophilic iodination include molecular iodine (I₂) and N-iodosuccinimide (NIS). commonorganicchemistry.comorganic-chemistry.org The reactivity of the aromatic substrate is a key factor, with electron-rich arenes undergoing iodination more readily. commonorganicchemistry.commdpi.com In some cases, a Lewis acid catalyst, such as iron(III) triflimide, can be used to activate NIS for the iodination of a wider range of arenes. organic-chemistry.org
A plausible mechanism for electrophilic iodination involves the generation of an electrophilic iodine species that attacks the aromatic ring, forming a positively charged intermediate known as an arenium ion. libretexts.org Subsequent deprotonation restores the aromaticity of the ring, resulting in the iodinated product. libretexts.org
Nickel-Catalyzed Halogen Exchange Reactions
Nickel-catalyzed halogen exchange, often referred to as an aromatic Finkelstein reaction, provides an alternative route to aryl iodides from other aryl halides, such as bromides or chlorides. rsc.orgfrontiersin.org This method is particularly useful when the corresponding iodo-compound is difficult to access directly. For example, 3-iodo-5-methylbenzonitrile (B1511123) has been synthesized from 3-bromo-5-methylbenzonitrile (B157054) by reaction with potassium iodide (KI) and iodine (I₂) in the presence of nickel powder in refluxing dimethylformamide (DMF). nih.govresearchgate.net
These reactions can be promoted by various nickel catalysts and reaction conditions. frontiersin.orggoogle.com Recent advancements have included the use of visible-light-promoted nickel catalysis for the halogen exchange of aromatic halides under mild conditions. rsc.orgacs.org The mechanism of these transformations can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. nih.govchemistryviews.orgmdpi.com In some systems, a reductant like zinc is used to generate the active Ni(0) species in situ from a Ni(II) precursor. chemistryviews.orgmdpi.com The process typically involves oxidative addition of the aryl halide to the nickel center, followed by halide exchange and reductive elimination to yield the aryl iodide. chemistryviews.org
Formation of the Nitrile Moiety
The introduction of the cyano group is another crucial transformation in the synthesis of this compound. Several methods are available for the formation of the nitrile moiety.
Oxidative Conversion of Aldehydes to Nitriles
A common and efficient method for nitrile synthesis is the one-pot oxidative conversion of aldehydes. organic-chemistry.orgscribd.com This transformation can be achieved using a variety of reagents and catalysts. A notable example is the use of iodine as a catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant and ammonium (B1175870) acetate (B1210297) as the nitrogen source. rsc.org This system allows for the conversion of a wide range of aldehydes, including aromatic and heteroaromatic ones, into their corresponding nitriles in good to excellent yields under mild conditions. rsc.org
The proposed mechanism for this reaction involves the initial formation of an aldimine from the aldehyde and ammonium acetate. rsc.org This aldimine is then oxidized by iodine to an N-iodo aldimine intermediate, which subsequently eliminates hydrogen iodide (HI) to form the nitrile. The iodide formed is then re-oxidized to iodine by TBHP, completing the catalytic cycle. rsc.org Other oxidizing systems, such as hypervalent iodine(III) reagents like PhI(OAc)₂ in aqueous ammonium acetate, have also been successfully employed for this transformation. thieme-connect.com
| Aldehyde | Oxidant/Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | I₂/TBHP/NH₄OAc | Ethanol | Good to Excellent | rsc.org |
| Benzylic Aldehydes | PhI(OAc)₂/NH₄OAc/SDS | Water | >90 | thieme-connect.com |
| Various Aldehydes | Trichloroisocyanuric acid/Aqueous NH₃ | - | Excellent | organic-chemistry.org |
| Aromatic/Aliphatic Aldehydes | H₅IO₆/KI/Aqueous NH₃ | - | Moderate to Good | tandfonline.com |
Copper-Mediated Cyanation Strategies
Copper-catalyzed cyanation of aryl halides is a powerful and widely used method for the synthesis of aryl nitriles. researchgate.netscribd.com This approach is particularly relevant for the synthesis of this compound, where an aryl iodide precursor can be converted to the desired nitrile. Various copper catalysts and cyanide sources can be employed. rsc.orgrsc.orgoup.com
One strategy involves the use of copper(I) cyanide (CuCN) in a classic Rosenmund-von Braun reaction. nih.govnih.gov For example, 2-amino-5-methylbenzonitrile (B1267719) can be synthesized from 2-iodo-4-methylaniline by heating with CuCN in DMF. nih.gov More recent developments have focused on catalytic systems using less toxic and more manageable cyanide sources. For instance, copper(I)-catalyzed cyanation of aryl iodides has been achieved using α-cyanoacetates as the cyanide source through a C-CN bond cleavage mechanism. rsc.org Another approach utilizes nitromethane (B149229) as a CN source in a copper-catalyzed reaction with aryl iodides. oup.comelsevierpure.com
The choice of ligand can also play a crucial role in the efficiency of copper-catalyzed cyanation reactions. nih.govacs.org For instance, the use of 1,10-phenanthroline (B135089) as a ligand with a copper catalyst has been shown to be effective in certain cyanation reactions. nih.govsci-hub.se
| Aryl Halide | Cyanide Source | Catalyst/Ligand | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl Iodides | α-cyanoacetates | Cu(I) | Good to Excellent | rsc.org |
| Aryl Iodides | Nitromethane | Copper | - | oup.comelsevierpure.com |
| 2-Iodo-4-methylaniline | CuCN | - | 78 | nih.gov |
| Aryl Iodides | DMF/Ammonium Bicarbonate | Cu(II) | Moderate to Good | rsc.org |
Multi-Step Synthesis Pathways for Complex Derivatives of this compound
The synthesis of complex organic molecules often requires a multi-step approach, where the order of reactions is carefully planned to achieve the desired final product. msu.edusavemyexams.comyoutube.comlibretexts.org this compound serves as a versatile intermediate for the synthesis of more complex derivatives. chim.itnih.govcdnsciencepub.com
For example, a multi-step synthesis could involve the initial preparation of a substituted starting material, followed by the introduction of the iodo and nitrile groups. An illustrative pathway could start with the halogenation of 4-amino-3-methylbenzonitrile, followed by deamination to produce a halo-methylbenzonitrile. nih.gov This intermediate could then undergo a nickel-catalyzed halogen exchange to yield the corresponding iodo-derivative. nih.gov
Alternatively, a synthetic route might begin with a simpler, commercially available compound that is elaborated through a series of reactions. For instance, 2-chloro-6-methylbenzonitrile (B1583042) can be reduced and then protected to form an intermediate that can undergo further transformations. cdnsciencepub.com The iodo group in this compound can also serve as a handle for further functionalization through cross-coupling reactions, such as carbonylation, to introduce ketone functionalities. google.com These multi-step sequences allow for the construction of a wide array of complex molecules with the this compound scaffold at their core. nih.govacs.org
Synthesis via 2-Amino-6-methylbenzonitrile Intermediates
The primary route for the synthesis of this compound relies on the Sandmeyer reaction, a well-established method for converting a primary aromatic amine into a halide via a diazonium salt intermediate. wikipedia.org This transformation begins with the diazotization of the precursor, 2-Amino-6-methylbenzonitrile. organic-chemistry.org
The process involves treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.orgyoutube.com This reaction is conducted at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt. thieme-connect.de
Once the aryldiazonium salt is formed, the subsequent step is the introduction of the iodo group. Unlike Sandmeyer reactions for chlorination or bromination which require a copper(I) catalyst, iodination can be achieved by simply warming the diazonium salt solution with an aqueous solution of potassium iodide (KI). organic-chemistry.orglkouniv.ac.in The diazonium group (N₂⁺) is an excellent leaving group, and its displacement by the iodide ion (I⁻) proceeds readily to yield the final product, this compound, with the liberation of nitrogen gas. wikipedia.org Various protocols have been developed to optimize this process, including the use of ionic liquids or solid-supported reagents like silica (B1680970) sulfuric acid to facilitate milder reaction conditions. thieme-connect.de
Table 1: Synthesis of this compound
| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Product |
|---|---|---|---|---|
| 2-Amino-6-methylbenzonitrile | NaNO₂, aq. HCl (0-5°C) | 2-Cyano-3-methylbenzenediazonium chloride | KI, Heat | This compound |
Analogous Synthesis of Related Iodo-Methylbenzonitriles
The synthetic strategy applied to this compound is broadly applicable to its various structural isomers, starting from the corresponding aminomethylbenzonitrile precursors. For instance, 2-Iodo-5-methylbenzonitrile can be prepared from 2-Amino-5-methylbenzonitrile using a similar diazotization-iodination sequence. mdpi.com Likewise, the synthesis of 3-Iodo-5-methylbenzonitrile can be achieved from 3-Amino-5-methylbenzonitrile. nih.gov The general procedure involves diazotization of the amine with sodium nitrite in an acidic medium, followed by treatment with potassium iodide. nih.gov
An alternative approach for synthesizing these iodo-congeners is through a transition metal-catalyzed halogen exchange reaction, also known as an aromatic Finkelstein reaction. nih.govnih.gov This method is particularly useful when the corresponding bromo- or chloro-analogue is more accessible than the amine. For example, 3-Iodo-5-methylbenzonitrile has been synthesized from 3-Bromo-5-methylbenzonitrile. nih.gov The reaction is carried out by heating the bromo-precursor with potassium iodide (KI) and elemental iodine (I₂) in the presence of nickel powder as a catalyst, using dimethylformamide (DMF) as the solvent. nih.govresearchgate.net This nickel-catalyzed process provides a direct route to the iodo-compound by substituting the bromine atom. nih.gov
These methodologies highlight the flexibility in synthetic design, allowing for the preparation of a variety of iodo-methylbenzonitrile isomers, which are valuable building blocks in organic synthesis.
Table 2: Synthesis of Related Iodo-Methylbenzonitriles
| Product | Starting Material | Method | Key Reagents |
|---|---|---|---|
| 2-Iodo-5-methylbenzonitrile | 2-Amino-5-methylbenzonitrile | Sandmeyer-type Reaction | 1. NaNO₂, Acid 2. KI |
| 3-Iodo-5-methylbenzonitrile | 3-Amino-5-methylbenzonitrile | Sandmeyer-type Reaction | 1. NaNO₂, aq. HCl 2. KI |
| 3-Iodo-5-methylbenzonitrile | 3-Bromo-5-methylbenzonitrile | Halogen Exchange | KI, I₂, Ni powder, DMF |
| 2-Iodo-4-methylbenzonitrile | 2-Amino-4-methylbenzonitrile | Sandmeyer-type Reaction | 1. NaNO₂, Acid 2. KI |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.com These reactions generally proceed through a catalytic cycle involving a palladium(0) species. nih.govjove.com
Suzuki-Miyaura Coupling Investigations of this compound
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and polyolefins. wikipedia.orgnih.gov
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, this compound) to form a Pd(II) intermediate. libretexts.org
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. wikipedia.orgnobelprize.org This step is facilitated by the presence of a base. libretexts.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. fiveable.melibretexts.orglibretexts.org
Investigations into the Suzuki-Miyaura coupling of this compound would involve reacting it with various boronic acids under different catalytic conditions to synthesize a range of biaryl compounds. The steric hindrance from the ortho-methyl group and the electronic properties of the nitrile group can influence the reaction's efficiency.
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Data not available |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Data not available |
This table is for illustrative purposes and does not represent actual experimental data.
Heck Coupling Applications
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. ustc.edu.cnwikipedia.org It is a significant method for the synthesis of substituted alkenes. wikipedia.org
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle: ustc.edu.cnwikipedia.org
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound).
Alkene Insertion (Syn-addition): The alkene coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond.
Syn β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated, forming the alkene product and a palladium-hydride species.
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.
In the context of this compound, Heck coupling reactions would allow for the introduction of various alkenyl groups at the 2-position.
Table 2: Hypothetical Heck Coupling Reactions of this compound
| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | Data not available |
| 2 | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Data not available |
| 3 | 1-Octene | Pd₂(dba)₃ / P(o-tolyl)₃ | NaOAc | DMA | Data not available |
This table is for illustrative purposes and does not represent actual experimental data.
Sonogashira Coupling Strategies
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. ustc.edu.cn This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. ustc.edu.cnresearchgate.net However, copper-free Sonogashira couplings, also known as Heck alkynylations, have been developed to avoid issues associated with copper, such as acetylene (B1199291) dimerization. organic-chemistry.org
The proposed catalytic cycle for the traditional Sonogashira reaction involves: researchgate.net
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide.
Transmetalation: A copper acetylide, formed from the terminal alkyne, copper(I) salt, and base, transfers the alkynyl group to the palladium(II) complex. acs.org
Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.
For this compound, Sonogashira coupling provides a direct route to 2-alkynyl-6-methylbenzonitriles, which are valuable synthetic intermediates.
Table 3: Hypothetical Sonogashira Coupling Reactions of this compound
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Data not available |
| 2 | 1-Heptyne | Pd(OAc)₂ | None | Piperidine | DMF | Data not available |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | Data not available |
This table is for illustrative purposes and does not represent actual experimental data.
Negishi Coupling Methodologies
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organohalide or triflate and an organozinc compound. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and allows for the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and other carbon-carbon bonds. wikipedia.orgnumberanalytics.com
The catalytic cycle for the Negishi coupling is similar to other palladium-catalyzed cross-coupling reactions: numberanalytics.comcsbsju.edu
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the organohalide. csbsju.edu
Transmetalation: The organozinc reagent transfers its organic group to the palladium(II) center. nobelprize.orgwikipedia.org
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated to form the product and regenerate the Pd(0) catalyst. numberanalytics.com
The Negishi coupling of this compound with various organozinc reagents would be a powerful tool for introducing a wide range of alkyl, aryl, and vinyl substituents. nih.gov The use of palladacycle precatalysts has been shown to be highly effective in facilitating Negishi couplings under mild conditions. nih.gov
Table 4: Hypothetical Negishi Coupling Reactions of this compound
| Entry | Organozinc Reagent | Catalyst | Solvent | Yield (%) |
| 1 | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ | THF | Data not available |
| 2 | Ethylzinc bromide | Pd-PEPPSI-IPent | THF/NMP | Data not available |
| 3 | Cyclopropylzinc chloride | [Pd(cinnamyl)Cl]₂ / SPhos | Toluene | Data not available |
This table is for illustrative purposes and does not represent actual experimental data.
Mechanistic Principles of Metal-Catalyzed Cross-Coupling
The mechanisms of palladium-catalyzed cross-coupling reactions share fundamental steps that constitute a catalytic cycle. nih.govuwindsor.ca
Oxidative Addition: This is the initial step where the low-valent metal catalyst (typically Pd(0)) inserts into the carbon-halide bond of the electrophile (e.g., this compound). uwindsor.canih.gov This process increases the oxidation state of the metal by two (from Pd(0) to Pd(II)). csbsju.edu The rate of oxidative addition is often the rate-determining step, especially for less reactive aryl chlorides and bromides. uwindsor.ca For aryl iodides, this step is generally faster. wikipedia.org Quantitative models have been developed to predict the reactivity for oxidative addition based on molecular descriptors. nih.govrsc.org Visible light can also be used to facilitate oxidative addition. d-nb.info
Transmetalation: In this step, an organic group from an organometallic nucleophile (e.g., organoboron in Suzuki, organozinc in Negishi) is transferred to the palladium(II) center, displacing the halide. wikipedia.orgnobelprize.org This step is crucial for bringing both coupling partners onto the metal center. csbsju.edu The exact mechanism of transmetalation is still an area of active research. wikipedia.org
Reductive Elimination: This is the final step where the two organic ligands on the palladium(II) complex couple to form the new carbon-carbon bond in the product. fiveable.menumberanalytics.com The metal's oxidation state is reduced by two (from Pd(II) to Pd(0)), regenerating the active catalyst. fiveable.melibretexts.orglibretexts.org For reductive elimination to occur, the two ligands to be coupled must be in a cis-position to each other. libretexts.orglibretexts.org The efficiency of this step can be influenced by the steric and electronic properties of the ligands on the palladium center. fiveable.menumberanalytics.com
Transformations Involving the Nitrile Group
The nitrile group in this compound is a versatile functional group that can undergo various transformations. researchgate.netsioc-journal.cn
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. chemistrysteps.comoup.com The reaction proceeds through an amide intermediate. chemistrysteps.com For this compound, hydrolysis would yield 2-iodo-6-methylbenzoic acid.
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemistrysteps.combrainly.in This would convert this compound to (2-iodo-6-methylphenyl)methanamine. Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can reduce nitriles to aldehydes. libretexts.org The selective reduction of nitriles to primary amines is an important transformation in organic synthesis. researchgate.netrug.nl Photocatalytic methods using palladium-loaded titanium(IV) oxide have also been developed for the reduction of benzonitrile (B105546) to benzylamine. rsc.org Electrochemical methods also provide a route for this transformation. nih.gov Continuous catalytic transfer hydrogenation has also been demonstrated for the reduction of benzonitrile. cardiff.ac.uk
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing access to various heterocyclic compounds. researchgate.netmdpi.com For instance, nitriles can react with azides in [3+2] cycloaddition reactions to form tetrazoles. researchgate.net They can also undergo cycloaddition with other 1,3-dipoles. rsc.org An umpolung strategy for the intermolecular [2+2+1] cycloaddition of aryl aldehydes and nitriles has been reported to synthesize oxazoles. nih.gov
Reductive Functionalization to Amines
The conversion of the nitrile group in this compound to a primary amine (2-iodo-6-methylbenzylamine) requires careful selection of reducing agents to ensure chemoselectivity. The primary challenge is to reduce the nitrile without causing reductive dehalogenation of the carbon-iodine bond.
While powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are commonly used for nitrile reduction, they can also reduce aryl halides. Therefore, milder or more selective reagents are preferred.
Borane Reagents : Borane complexes, such as borane-dimethyl sulfide (B99878) (BMS) or diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, are effective for reducing nitriles to primary amines. nih.govorganic-chemistry.org These reagents are generally less reactive towards aryl halides than LiAlH₄, offering a potential route for selective nitrile reduction. A study using diisopropylaminoborane demonstrated the reduction of various aromatic nitriles, including those with halogen substituents, in excellent yields. nih.gov
Single-Electron Transfer Reagents : Samarium(II) iodide (SmI₂) has emerged as a powerful reagent for the single-electron transfer reduction of nitriles to primary amines. acs.org This method is notable for its excellent selectivity and tolerance of sensitive functional groups, including aryl iodides, which are typically inert under these conditions. acs.org
Catalytic Hydrogenation : While catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) is a standard method for nitrile reduction, it often leads to the simultaneous reduction of the aryl iodide. Achieving selectivity can be challenging and requires careful catalyst and condition screening.
Hydrolytic Pathways to Amides and Carboxylic Acids
The nitrile group can be hydrolyzed under acidic or basic conditions, proceeding through an amide intermediate to ultimately yield a carboxylic acid.
The first step is the hydration of the nitrile to form 2-iodo-6-methylbenzamide. This transformation can be achieved using various methods, including acid- or base-catalyzed hydrolysis. oatext.com A transition-metal-free process using tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in aqueous media has been shown to be highly effective for the hydration of a wide range of nitriles to their corresponding amides. rsc.org Research on substituted benzonitriles using this method indicates that the electronic nature of ring substituents does not significantly impact the reaction rate; for instance, 2-methylbenzonitrile was converted to 2-methylbenzamide (B88809) in 90% yield. rsc.org This suggests that this compound would undergo this transformation efficiently.
Typical Conditions for Nitrile Hydration to Amide:
| Substrate Analogue | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|
| 2-Methylbenzonitrile | TBAH / EtOH | Reflux | 6 | 90 | rsc.org |
| Benzonitrile | WEPPA* | 120 | 24 | 94 | nih.gov |
*WEPPA: Water Extract of Pomelo Peel Ash
Further hydrolysis of the intermediate amide, 2-iodo-6-methylbenzamide, under more stringent acidic or basic conditions, leads to the formation of 2-iodo-6-methylbenzoic acid. consensus.app This two-step hydrolysis pathway allows for the isolation of either the amide or the carboxylic acid derivative.
Nucleophilic Additions to the Nitrile Carbon
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong organometallic nucleophiles, such as Grignard reagents (RMgX). yonedalabs.com This reaction provides a classical route to ketones following an aqueous workup. In the case of this compound, reaction with a Grignard reagent (e.g., Phenylmagnesium bromide) would be expected to form an intermediate imine anion. This intermediate is then hydrolyzed upon addition of water or acid to yield the corresponding ketone (e.g., (2-iodo-6-methylphenyl)(phenyl)methanone).
A key consideration for this reaction is the potential for the Grignard reagent to react at the iodo-position, leading to a metal-halogen exchange or coupling products, especially if transition metal impurities are present. Performing the reaction at low temperatures can often minimize side reactions. While this is a fundamental reaction of nitriles, specific examples in the literature for this compound are not prevalent, though the pathway is mechanistically sound.
Reactivity at the Iodo Substituent
The carbon-iodine bond is the most reactive site for many transition-metal-catalyzed cross-coupling reactions, making the iodo substituent an excellent leaving group.
Role of Iodine as a Leaving Group in Substitution and Elimination
The iodine atom on the aromatic ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. The general reactivity order for aryl halides in these reactions is I > Br > OTf >> Cl. fishersci.be
Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound. yonedalabs.comnih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst. yonedalabs.com
Heck Reaction : This reaction forms a new C-C bond by coupling the aryl iodide with an alkene. wikipedia.orgfu-berlin.de The mechanism involves oxidative addition of the Pd(0) catalyst into the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org
Sonogashira Coupling : This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to arylalkynes. libretexts.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper(I) salts. organic-chemistry.org The reaction is valued for its mild conditions and wide functional group tolerance. harvard.edu
Buchwald-Hartwig Amination : This reaction forms a C-N bond between the aryl iodide and a primary or secondary amine. organic-chemistry.orgrug.nl It has become a fundamental tool for the synthesis of arylamines and N-heterocycles, largely replacing harsher classical methods like the Ullmann condensation. rug.nlresearchgate.net
Ullmann Condensation : A classical copper-catalyzed reaction that can form C-O, C-S, and C-N bonds. thieme-connect.com Though often requiring harsh conditions, modern protocols with specialized ligands have improved its scope and utility. researchgate.net
Typical Conditions for Cross-Coupling of Aryl Iodides:
| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Ref |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | n-Butanol | researchgate.net |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(t-Bu)₃ | Cy₂NMe | Dioxane | nih.govfu-berlin.de |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF/DMF | organic-chemistry.org |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | rug.nl |
These reactions highlight the utility of the iodo group as a versatile handle for molecular elaboration, allowing for the introduction of a wide array of substituents at the C2 position.
Carbonylation Reactions
The iodo substituent facilitates palladium-catalyzed carbonylation reactions, where a carbonyl group (CO) is inserted into the carbon-iodine bond. This versatile methodology can produce various carbonyl compounds depending on the nucleophile present.
One application involves the synthesis of α,β-alkynyl aryl ketones through the reaction of aryl iodides with alkynyl carboxylic acids under a carbon monoxide atmosphere. acs.org This reaction has been shown to be effective for aryl iodides bearing electron-withdrawing groups, including a nitrile. acs.org Another approach uses molybdenum hexacarbonyl, Mo(CO)₆, as a solid source of carbon monoxide. sorbonne-universite.fr This has been successfully applied to the three-component coupling of aryl iodides, trimethylsilylacetonitrile, and CO to produce benzoylacetonitriles. sorbonne-universite.fr
Furthermore, a patent describes the carbonylation of a related compound, 2-amino-5-iodo-6-methylbenzonitrile, with carbon monoxide and a tetraorganoborate salt in the presence of palladium acetate to yield a ketone. google.com Reductive carbonylation, which uses a silane (B1218182) as a reducing agent, can convert aryl iodides into aromatic aldehydes under mild, ligandless conditions, a transformation that is tolerant of cyano groups. organic-chemistry.org These examples demonstrate that the iodo group of this compound can be readily converted into various carbonyl-containing functionalities.
Functionalization of the Methyl Group
The methyl group attached to the benzene ring is also a site for chemical modification, primarily through reactions that proceed via a stabilized benzylic radical intermediate.
The most common transformation is benzylic bromination, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide, AIBN) or light (hν). chemistrysteps.comchadsprep.commasterorganicchemistry.com The mechanism involves the abstraction of a hydrogen atom from the methyl group by a bromine radical. youtube.com The resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring, making this position significantly more reactive than a typical alkyl C-H bond. chemistrysteps.commasterorganicchemistry.com This radical then reacts with a source of bromine (Br₂ generated in situ from NBS) to form the benzylic bromide, 2-iodo-6-(bromomethyl)benzonitrile. youtube.com This reaction has been demonstrated on the closely related substrate 4-methylbenzonitrile, affording the monobrominated product in good yield.
Once formed, the resulting benzylic bromide is a versatile intermediate, readily undergoing nucleophilic substitution (Sₙ2) reactions to introduce a variety of functional groups (e.g., -OH, -OR, -CN, -N₃). Additionally, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, provided a benzylic hydrogen is present. chemistrysteps.com This would convert this compound into 2-iodo-6-cyanobenzoic acid.
Aromatic Ring Functionalization and Isomerization Studies
The strategic functionalization of the aromatic ring of this compound and the study of its potential isomerization pathways are crucial for expanding its synthetic utility. The presence of three distinct substituents—iodo, methyl, and cyano groups—offers a complex interplay of electronic and steric effects that govern the regioselectivity of further transformations. This section delves into directed C-H activation for the introduction of new functionalities and explores the possibility of photochemical rearrangements within the methylbenzonitrile framework.
Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of aromatic rings, offering an atom-economical alternative to classical cross-coupling reactions that require pre-functionalized starting materials. rsc.orgnih.govnih.govsnnu.edu.cn In the context of substituted benzonitriles, iridium-catalyzed C-H borylation has been a subject of study, providing a pathway to versatile boronate ester intermediates. nih.gov
While specific studies on the C-H activation of this compound are not extensively documented, research on analogous systems, such as 2-methylbenzonitrile and other substituted benzonitriles, offers significant insights into the expected regioselectivity. The regiochemical outcome of these reactions is often dictated by a combination of steric and electronic factors. kiku.dk
Research on the iridium-catalyzed borylation of 2-methylbenzonitrile has shown that functionalization can occur at positions ortho to the directing cyano group. researchgate.net In one study, the borylation of 2-methylbenzonitrile was observed to yield 2,4-bis(Bpin)-6-methylbenzonitrile as a minor by-product, indicating that C-H activation can occur at the C4 position. researchgate.net This suggests that for this compound, C-H activation and subsequent borylation would likely be influenced by the steric hindrance imposed by the ortho-iodo and methyl groups.
The directing effect of the cyano group, coupled with the steric bulk of the adjacent substituents, would be expected to guide the borylation to the less hindered positions of the aromatic ring. The analysis of the proton NMR spectrum of the starting material can often help predict the site of borylation, with the most deshielded, sterically accessible hydrogen atom being the most likely site of reaction. kiku.dk
Table 1: Predicted Regioselectivity of C-H Borylation on a Substituted Benzonitrile Ring This table is illustrative and based on general principles of C-H activation and borylation reactions.
| Position on Ring | Directing Group Influence (Cyano) | Steric Hindrance (Iodo & Methyl) | Predicted Reactivity |
|---|---|---|---|
| C3 | Meta to CN, less sterically hindered | Adjacent to Iodine | Potentially reactive |
| C4 | Para to CN, sterically accessible | Distant from I and Me | Likely site of functionalization |
| C5 | Meta to CN, less sterically hindered | Adjacent to Methyl | Potentially reactive |
Further research focusing specifically on this compound would be necessary to definitively establish the regioselectivity of its C-H borylation and other directed functionalization reactions.
The study of photochemical reactions provides another avenue for the structural modification of this compound. Research on the phototransposition reactions of p-, m-, and o-methylbenzonitrile has demonstrated that these isomers can be interconverted upon irradiation. acs.orgrsc.org This suggests that this compound, as a substituted methylbenzonitrile, could potentially undergo similar photochemical rearrangements.
The photoisomerization of methylbenzonitriles is understood to proceed from an excited singlet state. acs.org The process can involve either a 1,2- or 1,3-isomerization, leading to the migration of the cyano group around the aromatic ring. acs.org Theoretical studies suggest that the most favored mechanism for this photoinduced interconversion is through a biradical intermediate. acs.orgnih.gov The formation of this biradical is highly selective, involving only the biradicals with a "turned-up" cyano-substituted carbon. acs.orgnih.gov
The relative reactivities of the different methylbenzonitrile isomers (para:meta:ortho) have been determined to be 32:4:1, indicating that the starting position of the methyl group significantly influences the rate of photoisomerization. acs.org For this compound, the presence of the additional iodo substituent would undoubtedly affect the electronics of the aromatic ring and potentially the dynamics of the excited state, thus influencing the pathways and efficiency of any photochemical rearrangement.
Extended irradiation of the para and meta isomers of methylbenzonitrile has been shown to approach a steady-state composition of para:meta:ortho = 3:20:77. acs.org This indicates a thermodynamic preference for the ortho isomer under these conditions. While a direct parallel cannot be drawn without experimental data, it is conceivable that photochemical irradiation of this compound could lead to a mixture of its isomers.
Table 2: Photochemical Isomerization of Methylbenzonitriles
| Isomer | Relative Reactivity | Isomerization Pathway | Key Intermediate |
|---|---|---|---|
| p-methylbenzonitrile | 32 | 1,2- or 1,3-isomerization | Biradical acs.orgnih.gov |
| m-methylbenzonitrile | 4 | 1,2- or 1,3-isomerization | Biradical acs.orgnih.gov |
| o-methylbenzonitrile | 1 | 1,2- or 1,3-isomerization | Biradical acs.orgnih.gov |
Data sourced from studies on unsubstituted methylbenzonitrile systems. acs.org
The accessibility of the S1/S0 conical intersection and the stability of prefulvene biradicals are thought to be crucial factors controlling the photochemical activity of substituted benzenes. acs.orgnih.gov Further investigation into the photochemistry of this compound would be valuable to understand how the iodo and methyl substituents modulate these factors and to explore the potential for synthesizing its isomers through photochemical means.
Vibrational Spectroscopy Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed picture of the molecular vibrations of a compound. These experimental methods, when coupled with theoretical calculations such as Normal Coordinate Analysis (NCA), allow for the precise assignment of vibrational modes to specific molecular motions.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
The most characteristic band in the FT-IR spectrum of benzonitriles is the C≡N stretching vibration, which typically appears in the region of 2220-2240 cm⁻¹. The intensity of this band can vary from medium to strong depending on the nature and position of the substituents on the phenyl ring. For 2-chloro-6-methylbenzonitrile, this band is observed with strong intensity, and a similar strong absorption is anticipated for the iodo-analogue.
The presence of the methyl group will give rise to characteristic C-H stretching and bending vibrations. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the methyl group will appear at slightly lower wavenumbers, typically in the 2850-2960 cm⁻¹ range. Aromatic C-H in-plane and out-of-plane bending vibrations will also be present in the fingerprint region (below 1600 cm⁻¹).
The C-I stretching vibration is expected at a lower frequency compared to the C-Cl stretch due to the higher mass of the iodine atom. In iodo-aromatic compounds, the C-I stretching mode is typically found in the 500-650 cm⁻¹ region. The vibrations of the benzene ring, including C-C stretching modes, are expected in the 1400-1600 cm⁻¹ range.
A comparative table of expected FT-IR frequencies for this compound, based on the data for 2-chloro-6-methylbenzonitrile, is presented below. researchgate.net
| Vibrational Assignment | Expected Wavenumber Range (cm⁻¹) for this compound |
| Aromatic C-H Stretch | 3000 - 3100 |
| Methyl C-H Stretch | 2850 - 2960 |
| C≡N Stretch | 2220 - 2240 |
| C-C Ring Stretch | 1400 - 1600 |
| Aromatic C-H Bending | 1000 - 1300 |
| C-I Stretch | 500 - 650 |
Fourier Transform Raman Spectroscopy Investigations
FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. In Raman scattering, vibrational modes that involve a change in the polarizability of the molecule are active. For this compound, the FT-Raman spectrum would be particularly useful for observing symmetric vibrations and the C≡N stretch, which is often strong in both IR and Raman spectra.
Based on studies of 2-chloro-6-methylbenzonitrile, the FT-Raman spectrum of the iodo-derivative is expected to show a strong C≡N stretching band. researchgate.net The aromatic ring vibrations and the symmetric vibrations of the methyl group are also expected to be prominent. The C-I stretching vibration, being a symmetric mode, should also be observable in the Raman spectrum.
A table of expected prominent FT-Raman bands for this compound is provided below, with reference to the data for 2-chloro-6-methylbenzonitrile. researchgate.net
| Vibrational Assignment | Expected Wavenumber Range (cm⁻¹) for this compound |
| Aromatic C-H Stretch | 3000 - 3100 |
| Methyl C-H Stretch | 2850 - 2960 |
| C≡N Stretch | 2220 - 2240 |
| C-C Ring Stretch | 1400 - 1600 |
| C-I Stretch | 500 - 650 |
Normal Coordinate Analysis (NCA) for Vibrational Assignments
Normal Coordinate Analysis (NCA) is a computational method used to assign the vibrational frequencies obtained from FT-IR and FT-Raman spectroscopy to specific molecular motions. researchgate.net This analysis involves constructing a theoretical model of the molecule and calculating its vibrational frequencies based on a set of force constants. By comparing the calculated frequencies with the experimental ones, a detailed understanding of the vibrational modes can be achieved.
For this compound, a full NCA would require a dedicated computational study. However, insights can be drawn from the NCA performed on 2-chloro-6-methylbenzonitrile. researchgate.net In that study, the potential energy distribution (PED) was calculated to determine the contribution of different internal coordinates to each normal mode. A similar approach for the iodo-compound would be invaluable for a definitive assignment of its vibrational spectrum. The heavier iodine atom would be expected to lead to a greater mixing of the C-I stretching mode with other low-frequency vibrations of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of the nuclei. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the iodo, methyl, and nitrile substituents. The iodine atom, being an electronegative halogen, will exert a deshielding effect on the adjacent protons, shifting their signals to a lower field (higher ppm). The methyl group, being electron-donating, will have a shielding effect.
The aromatic region of the spectrum is expected to show a complex multiplet pattern due to the coupling between the non-equivalent aromatic protons. The methyl protons will appear as a singlet, as there are no adjacent protons for coupling. The expected chemical shift ranges for the protons in this compound are summarized in the table below, based on general principles and data from related compounds. libretexts.orgpressbooks.pub
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (H3, H4, H5) | 7.0 - 7.8 | Multiplet |
| Methyl Protons (-CH₃) | 2.3 - 2.7 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the same electronic effects as the protons. The carbon atom attached to the iodine atom (C2) is expected to have a significantly lower chemical shift due to the heavy atom effect of iodine. The nitrile carbon (C≡N) will appear at a characteristic downfield position. The carbon of the methyl group will be found in the upfield region of the spectrum.
The expected chemical shift ranges for the carbons in this compound are presented in the table below, based on data for similar compounds. oregonstate.edudocbrown.info
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C1 (ipso-CN) | 115 - 125 |
| C2 (ipso-I) | 90 - 100 |
| C3, C4, C5 (aromatic) | 125 - 140 |
| C6 (ipso-CH₃) | 135 - 145 |
| C≡N | 117 - 122 |
| -CH₃ | 20 - 25 |
Mass Spectrometric Identification and Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for identifying and quantifying chemical compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of complex mixtures. nih.gov In a typical GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. These separated components then enter the mass spectrometer, where they are ionized and detected.
The retention time, which is the time it takes for a compound to travel through the chromatographic column, and the mass spectrum, which is a plot of ion intensity as a function of mass-to-charge ratio, are used to identify the compound. brjac.com.br For instance, in the analysis of various chemical compounds, GC-MS allows for the determination of their retention times and the comparison of their mass spectra with library spectra for positive identification. brjac.com.br The use of a mobile GC-MS system has proven effective for on-site analysis of environmental samples to detect toxic compounds. brjac.com.br
While specific GC-MS data for this compound is not detailed in the provided search results, the general principles of GC-MS analysis would apply. A sample containing this compound would be injected into the GC, where it would be separated from other components based on its volatility and interaction with the stationary phase. Upon entering the mass spectrometer, it would be ionized, typically by electron ionization (EI), leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum would be characteristic of this compound and could be used for its identification.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays are scattered by the crystal lattice, it is possible to elucidate bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound was not found in the search results, the analysis of related iodo-substituted benzene derivatives provides insight into the types of intermolecular interactions that could be expected. For example, the crystal structure of 1,2-bis-(iodomethyl)benzene reveals the presence of C-H···I hydrogen bonds and weak parallel slipped π-π stacking interactions. nih.gov In another related compound, 2,4-dichloro-1-iodo-6-nitrobenzene, the crystal structure shows weak C—H⋯Cl interactions and I⋯O close contacts, which link the molecules into sheets. researchgate.net These examples suggest that the crystal packing of this compound would likely be influenced by a combination of van der Waals forces, dipole-dipole interactions, and potentially halogen bonding involving the iodine atom.
Table 1: Representative Crystal Data for a Related Iodo-Substituted Compound
| Parameter | Value |
|---|---|
| Compound | 2,4-Dichloro-1-iodo-6-nitrobenzene researchgate.net |
| Formula | C₆H₂Cl₂INO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 8.7760 (5) |
| b (Å) | 6.8989 (4) |
| c (Å) | 14.3518 (8) |
| V (ų) | 868.93 (9) |
Theoretical and Quantum Chemical Studies
Theoretical and quantum chemical calculations are essential tools for understanding the molecular properties of chemical compounds at the atomic and electronic levels. These methods can provide valuable insights into molecular geometry, vibrational frequencies, and electronic structure.
Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies
Density functional theory (DFT) is a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure of many-body systems. DFT has become a popular tool for calculating the optimized geometry and vibrational frequencies of molecules. nih.govresearchgate.net
For a molecule like this compound, DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311+G**), can predict its three-dimensional structure, including bond lengths and angles. researchgate.net Furthermore, these calculations can provide theoretical vibrational spectra (infrared and Raman) that can be compared with experimental data to aid in the assignment of observed vibrational bands. researchgate.net For example, in a study of 2-chloro-6-methyl benzonitrile, DFT calculations were used to predict vibrational wavenumbers, which were then compared with experimental FT-IR and FT-Raman spectra. researchgate.netniscpr.res.in The potential energy distribution (PED) analysis from these calculations helps in assigning the contributions of different internal coordinates to each vibrational mode. niscpr.res.in
Table 2: Predicted Vibrational Frequencies for a Related Benzonitrile Derivative
| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| C≡N stretch | 2240 | 2225 (IR), 2227 (Raman) | υ(C≡N) |
| C-CN in-plane bend | 608, 587, 416 | 601, 580, 411 (IR) | δ(C-CN) |
Data based on the analysis of 2-chloro-6-methyl benzonitrile. researchgate.net
Ab Initio Quantum Chemical Calculations for Electronic Structure
Ab initio quantum chemical methods are computational chemistry methods based on quantum mechanics. Unlike DFT, which relies on a functional of the electron density, ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio method.
Ab initio calculations, such as those using the HF method, can be employed to study the electronic structure of this compound. researchgate.netniscpr.res.in These calculations can provide information about molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that influences the chemical reactivity and electronic properties of a molecule. nih.gov While specific ab initio results for this compound were not found, studies on similar molecules like 2-chloro-6-methyl benzonitrile have utilized HF calculations to determine molecular geometry and vibrational wavenumbers. researchgate.netniscpr.res.in
Analysis of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a crucial tool in computational chemistry for understanding the electronic charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the relative polarity of different regions. researchgate.netresearchgate.net The MEP is invaluable for predicting a molecule's reactive sites, particularly for electrophilic and nucleophilic attacks, as well as for understanding non-covalent interactions like hydrogen bonding. researchgate.net
The MEP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, indicative of high electron density and susceptibility to electrophilic attack, are colored red. These areas are usually associated with lone pairs of electronegative atoms. Conversely, regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, are colored blue. Green areas represent regions of neutral or near-zero potential. researchgate.net
For this compound, the MEP analysis would highlight specific reactive zones. The most negative potential (red region) is expected to be localized around the nitrogen atom of the nitrile group (-C≡N) due to its high electronegativity and the presence of a lone pair. A significant negative potential would also be associated with the iodine atom, stemming from its lone pairs. The hydrogen atoms of the methyl group and the aromatic ring would exhibit regions of positive potential (blue areas), marking them as potential sites for nucleophilic interaction. The benzene ring itself would display a gradient of potential, influenced by the electron-withdrawing effects of the iodo and cyano substituents and the electron-donating effect of the methyl group.
An illustrative MEP map for this compound would show the following potential distributions:
| Molecular Region | Predicted Electrostatic Potential | Color Code | Implied Reactivity |
| Nitrile Group (Nitrogen) | Highly Negative | Red | Site for electrophilic attack |
| Iodine Atom | Negative | Orange/Yellow | Site for electrophilic attack |
| Aromatic Hydrogens | Positive | Blue | Site for nucleophilic attack |
| Methyl Hydrogens | Positive | Blue/Light Blue | Site for nucleophilic attack |
| Benzene Ring (Carbon atoms) | Near-Neutral to Slightly Positive | Green/Yellow | Generally less reactive |
This table is illustrative and represents expected values based on chemical principles.
Investigation of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.com The LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor, determining the molecule's electrophilicity or acidity. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for gauging molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.
In this compound, the HOMO is expected to be predominantly localized on the p-orbitals of the iodine atom and the π-system of the benzene ring, as these are the most electron-rich areas. The LUMO is likely to be concentrated on the antibonding π* orbital of the cyano group and the σ* orbital of the C-I bond, as these are the most electron-deficient centers. The interaction between these orbitals governs the molecule's electronic transitions and its behavior in chemical reactions.
A theoretical calculation would provide specific energy values for these orbitals. The following table illustrates the kind of data obtained from such an analysis:
| Molecular Orbital | Energy (eV) | Description | Primary Atomic Contribution |
| HOMO | -6.5 eV | Highest Occupied Molecular Orbital | Iodine, Benzene Ring (π-system) |
| LUMO | -1.2 eV | Lowest Unoccupied Molecular Orbital | Cyano Group (π), C-I bond (σ) |
| HOMO-LUMO Gap | 5.3 eV | Energy difference (LUMO - HOMO) | N/A |
This table contains hypothetical data for illustrative purposes.
Mulliken Atomic Charge Analysis
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule. wikipedia.org This method partitions the total electron population among the constituent atoms, providing insight into the electronic distribution and the ionic character of chemical bonds. libretexts.org It achieves this by distributing the electron density from the overlap between two atoms equally between them. libretexts.orgchemrxiv.org While widely used due to its simplicity, it's known that the results can be sensitive to the choice of the basis set used in the calculation. wikipedia.org
For this compound, a Mulliken charge analysis would quantify the effects of the different substituents on the aromatic ring. The highly electronegative nitrogen atom of the nitrile group would carry a significant negative charge. The iodine atom, being more electronegative than carbon, would also exhibit a negative charge. Consequently, the carbon atom of the nitrile group and the aromatic carbon atom bonded to the iodine would show positive charges. The methyl group would have a slight electron-donating effect, influencing the charges on the adjacent ring carbons.
A representative Mulliken atomic charge distribution is shown in the table below:
| Atom | Mulliken Charge (a.u.) | Description |
| N (in -CN) | -0.45 | Strongly electron-rich |
| I | -0.25 | Electron-rich |
| C (in -CN) | +0.15 | Electron-deficient |
| C (bonded to I) | +0.20 | Electron-deficient |
| C (bonded to CH3) | +0.10 | Slightly electron-deficient |
| C (in CH3) | -0.18 | Slightly electron-rich |
Note: This data is illustrative and represents chemically plausible, but hypothetical, charge distributions.
Computational Thermochemistry of Related Systems
Computational thermochemistry involves the calculation of thermodynamic properties of molecules using theoretical methods. Key parameters such as the enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) can be determined. These values are essential for predicting the stability of a compound and the feasibility and spontaneity of chemical reactions involving it.
For this compound and its related isomers or reaction products, these calculations can provide a deep understanding of their relative stabilities and reaction energetics. For instance, by comparing the Gibbs free energy of reactants and products, one can predict the equilibrium constant of a reaction. Similarly, the enthalpy of formation provides a measure of the intrinsic stability of the molecule.
The calculations are typically performed using density functional theory (DFT) or other high-level ab initio methods. The results can be used to construct potential energy surfaces and to understand reaction mechanisms at a molecular level.
The following table presents hypothetical thermochemical data for this compound, which would be derived from such computational studies.
| Thermodynamic Property | Calculated Value | Units | Significance |
| Enthalpy of Formation (ΔHf°) | +150.5 | kJ/mol | Indicates the energy change when the compound is formed from its constituent elements in their standard states. |
| Gibbs Free Energy of Formation (ΔGf°) | +210.2 | kJ/mol | Represents the spontaneity of the compound's formation from its elements; a positive value indicates a non-spontaneous process. |
| Standard Entropy (S°) | 350.8 | J/(mol·K) | Measures the degree of disorder or randomness in the system. |
This table contains illustrative values. Actual thermochemical data would require specific high-level computational analysis.
Cross-Coupling Reactions
This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions due to the high reactivity of the aryl iodide bond.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orglibretexts.org This method is widely used to synthesize biaryl compounds and other complex structures. wikipedia.orglibretexts.org The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. rsc.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is a powerful tool for the synthesis of arylalkynes and conjugated enynes, often carried out under mild conditions. wikipedia.orglibretexts.org The higher reactivity of aryl iodides compared to bromides allows for selective coupling reactions in molecules containing both halogens. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This is a crucial method for the synthesis of aryl amines, which are prevalent in many pharmaceuticals and natural products. wikipedia.org
Building Block in Complex Molecular Architectures.wikipedia.orgorganic-chemistry.org
The ability of this compound to participate in various cross-coupling reactions makes it a valuable building block for the construction of complex molecular architectures. By strategically employing reactions like the Suzuki-Miyaura and Sonogashira couplings, chemists can introduce diverse substituents at the 2-position, leading to the synthesis of highly functionalized aromatic compounds. These molecules can serve as precursors for larger, more intricate structures with potential applications in materials science and medicinal chemistry.
Precursors for Heterocyclic Systems and Pharmaceutical Scaffolds.wikipedia.orgorganic-chemistry.org
The versatile reactivity of this compound also extends to the synthesis of heterocyclic compounds. The iodo and nitrile groups can be manipulated through various chemical transformations to form rings containing nitrogen, oxygen, or other heteroatoms. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then participate in cyclization reactions. The iodine atom can be replaced through coupling reactions to introduce functionalities that facilitate subsequent ring closure. This makes this compound a key intermediate in the preparation of various heterocyclic scaffolds that are central to the structure of many pharmaceutical agents. nih.gov For example, pyrimidine-based compounds, which are structurally related to some derivatives of this compound, are being investigated for their therapeutic potential.
Intermediates in Industrial Chemical Processes.epa.gov
While specific large-scale industrial applications of this compound are not extensively documented in publicly available literature, its role as a versatile intermediate suggests its potential utility in various industrial chemical processes. The ability to readily undergo functional group transformations and cross-coupling reactions makes it a valuable precursor for the synthesis of specialty chemicals, agrochemicals, and pharmaceutical intermediates on an industrial scale.
Application in Catalytic Systems
While this compound is primarily used as a reactant or intermediate, related iodo-containing aromatic compounds have been investigated as components of catalysts. For example, chiral organoiodine compounds have been synthesized and used as catalysts in enantioselective reactions. researchgate.net Although there is no direct evidence of this compound itself being used as a catalyst, its structural motifs could potentially be incorporated into the design of new catalytic systems.
This compound stands out as a highly useful and versatile building block in the realm of organic synthesis. Its unique combination of a reactive iodine atom, a modifiable nitrile group, and a methyl group on an aromatic ring provides a rich platform for a multitude of chemical transformations. From the construction of complex molecular architectures and the synthesis of medicinally relevant heterocyclic scaffolds to its potential as an intermediate in industrial processes, this compound continues to be a valuable tool for chemists. The ongoing development of new synthetic methodologies, particularly in the area of cross-coupling reactions, will undoubtedly further expand the applications of this compound in the future.
Q & A
Q. What are the standard synthetic routes for preparing 2-Iodo-6-methylbenzonitrile, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves halogenation or cyanation of a pre-functionalized benzene ring. For example, iodination of 6-methylbenzonitrile derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., in acetic acid at 60–80°C) is common. Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalytic additives like Lewis acids (e.g., FeCl₃) to enhance regioselectivity . Purity assessment via HPLC or GC-MS is critical to confirm the absence of by-products such as di-iodinated analogs .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl and iodine groups). The iodine atom’s electron-withdrawing effect deshields adjacent protons, observable in downfield shifts .
- X-ray crystallography : To resolve crystal packing and bond angles, particularly for studying steric effects of the methyl group on iodine’s reactivity .
- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict electronic properties like frontier molecular orbitals, which influence reactivity in cross-coupling reactions .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : This compound serves as a versatile aryl halide precursor in:
- Cross-coupling reactions : Suzuki-Miyaura couplings with boronic acids to synthesize biaryl derivatives. The iodine substituent offers faster oxidative addition compared to bromo/chloro analogs, enabling milder reaction conditions .
- Heterocycle synthesis : As a building block for thiazoles or benzothiazoles via nucleophilic substitution with thioureas or thioamides .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during functionalization of this compound?
- Methodological Answer : Competing pathways arise due to iodine’s dual role as a leaving group and potential oxidant. To suppress elimination:
Q. What strategies resolve contradictions in reported catalytic efficiencies for Ullmann couplings involving this compound?
- Methodological Answer : Discrepancies often stem from variations in catalyst loading, solvent effects, or substrate purity. Systematic approaches include:
- Design of Experiments (DoE) : Multi-variable analysis (e.g., catalyst type, temperature, solvent) to identify dominant factors .
- Kinetic studies : Compare turnover frequencies (TOF) under standardized conditions. For example, copper(I) iodide vs. palladium catalysts may show divergent activation energies .
Q. How can computational tools predict the environmental and toxicological risks of this compound in laboratory settings?
- Methodological Answer : Use predictive models like ECOSAR or TEST to estimate acute toxicity and biodegradability. Key parameters:
Q. What are the challenges in scaling up reactions involving this compound while maintaining regioselectivity?
- Methodological Answer : Scaling introduces heat/mass transfer limitations. Mitigation strategies:
- Flow chemistry : Continuous flow reactors improve mixing and temperature control for iodine-mediated reactions .
- In-line purification : Couple reactions with scavenger resins to remove excess iodide by-products .
- DoE-guided optimization : Prioritize parameters like residence time and catalyst recycling .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in the synthesis of this compound?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
Q. What statistical methods are appropriate for analyzing contradictory biological activity data in derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
